molecular formula C21H22N4O3 B2509305 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione CAS No. 879580-30-0

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2509305
CAS No.: 879580-30-0
M. Wt: 378.432
InChI Key: CHEKNKHQEHYOJO-UHFFFAOYSA-N
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Description

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

The synthesis and structural elucidation of quinazolinone derivatives, including compounds related to 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione, have been a subject of research to explore their potential applications. Studies involve novel synthetic routes and the investigation of their chemical properties under various conditions. For example, Shiau et al. (1990) outlined the synthesis of quinazolinone derivatives aiming to discover new antihypertensive heterocycles, although the compounds studied did not exhibit the expected activity (Shiau et al., 1990).

Pharmacological Potential

Research on quinazolinone compounds has also extended to their pharmacological potential, particularly in anticancer therapies. For instance, Poorirani et al. (2018) synthesized novel quinazolinone derivatives and evaluated their cytotoxic effects on various cancer cell lines, revealing promising anticancer activities (Poorirani et al., 2018). Such studies underscore the importance of quinazolinone derivatives in the development of new anticancer agents.

Stability Studies

The stability of quinazolinone compounds under stress conditions is crucial for their development as pharmaceutical substances. Gendugov et al. (2021) conducted a study to assess the stability of a related quinazolinone derivative, highlighting its resistance to various degradative conditions except for hydrolysis in an alkaline environment. This research is vital for understanding the storage and handling requirements of these compounds (Gendugov et al., 2021).

Antitumor Activity

Quinazolinone derivatives have been studied for their antitumor properties due to their ability to inhibit the growth of human tumor cell lines. Zhou et al. (2013) synthesized quinazoline-2,4(1H,3H)-dione derivatives and evaluated their efficacy against 60 human tumor cell lines, demonstrating significant inhibitory effects (Zhou et al., 2013).

Herbicidal Activity

Exploring the herbicidal potential of quinazolinone derivatives, Wang et al. (2014) synthesized triketone-containing quinazoline-2,4-dione derivatives and assessed their activity against various weeds. Some compounds exhibited broad-spectrum weed control, highlighting the agricultural applications of these compounds (Wang et al., 2014).

Properties

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-19(15-25-20(27)17-8-4-5-9-18(17)22-21(25)28)24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEKNKHQEHYOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.